PDE Isoform Selectivity: Propentofylline vs. Pentoxifylline & Torbafylline in Rat Heart Cytosol
Propentofylline is the only compound among the four tested xanthines that exhibits marked selectivity for PDE IV (rolipram-sensitive) over PDE III (cGMP-inhibited), while pentoxifylline, torbafylline, and albifylline inhibit both cAMP-specific isoforms with equal potency (IC50 in the 10^-4 M range) [1]. Against PDE II (cGMP-stimulated), propentofylline was the most potent inhibitor (IC50 = 20 µM) [1].
Pentoxifylline / Torbafylline: no selectivity, IC₅₀ ~10⁻⁴ M
| Evidence Dimension | PDE II and PDE IV/III selectivity |
|---|---|
| Target Compound Data | PDE II IC50 = 20 µM; marked selectivity for PDE IV over PDE III |
| Comparator Or Baseline | Pentoxifylline, Torbafylline, Albifylline: PDE IV and PDE III IC50 ~ 10^-4 M (no selectivity) |
| Quantified Difference | ~5-fold higher potency on PDE II; qualitative selectivity for PDE IV vs. none in comparators |
| Conditions | Rat heart cytosol PDE isoforms resolved by Mono Q HPLC; radiometric assay using [³H]cAMP and [³H]cGMP |
Why This Matters
This differential isoform selectivity enables researchers to dissect cAMP-specific signaling pathways without confounding cGMP-mediated effects, a capability that generic xanthines like pentoxifylline cannot provide.
- [1] Meskini, N., et al. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Biochem. Pharmacol. 47, 781-788 (1994). View Source
